N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17(25)23-19-8-10-20(11-9-19)29(26,27)22-12-5-13-24-14-15-28-21(16-24)18-6-3-2-4-7-18/h2-4,6-11,21-22H,5,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQKSDBSQOCSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 318.38 g/mol
The compound features a morpholine ring, which is known for enhancing bioavailability and pharmacological properties. The sulfamoyl group contributes to its potential therapeutic effects.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their efficacy against seizures in animal models. The initial screening utilized maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to assess anticonvulsant activity.
Key Findings :
- Compounds similar to this compound demonstrated varying degrees of protection in MES tests.
- Notably, some derivatives exhibited significant activity at doses of 100 mg/kg and 300 mg/kg, suggesting a promising profile for further development in treating epilepsy .
Structure-Activity Relationships (SAR)
The SAR studies indicated that modifications to the morpholine and phenyl groups significantly affected the biological activity of the compounds. The presence of specific substituents on the phenyl ring was crucial for enhancing anticonvulsant efficacy.
| Compound | Substituent | MES Activity (mg/kg) | Toxicity |
|---|---|---|---|
| 1 | None | Inactive | Low |
| 2 | Trifluoromethyl | 100 | Moderate |
| 3 | Chlorophenyl | 300 | High |
This table summarizes some findings related to the activity of various derivatives, highlighting the importance of chemical substitutions in determining efficacy and safety profiles.
Case Studies
- Study on Anticonvulsant Efficacy : A study evaluated several morpholine-containing compounds for their anticonvulsant properties using the MES model. The results indicated that some compounds, particularly those with lipophilic characteristics, provided significant protection against seizures at various time intervals post-administration .
- Toxicity Assessment : In assessing acute neurological toxicity, compounds were subjected to rotarod tests to evaluate their safety profiles. The findings suggested that while some derivatives demonstrated potent anticonvulsant effects, they also exhibited varying levels of toxicity, necessitating careful consideration in drug development .
Comparison with Similar Compounds
N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019)
- Structure : Replaces the morpholine ring with a 4-benzylpiperazine group and introduces a chlorine substituent on the phenyl ring.
- Significance: Piperazine derivatives often exhibit enhanced solubility compared to morpholine due to their basic nitrogen, which may influence pharmacokinetics.
- Synthesis : Prepared via established protocols with NMR validation, indicating high purity .
Piperamide (N-(4-{4-[3-(Dimethylamino)propyl]piperazin-1-yl}phenyl)acetamide)
- Structure: Features a piperazine ring with a dimethylamino-propyl side chain instead of the morpholine-phenyl group.
- Applications: Classified as an anti-infective agent, highlighting the role of nitrogen-containing heterocycles in antimicrobial activity. The dimethylamino group may enhance membrane permeability .
N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl]acetamide (CAS 127-74-2)
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
- Structure : Retains the acetamide and aryl groups but replaces sulfamoyl with a fluorophenyl-acetamide chain.
- Properties : The fluorine atom may enhance metabolic stability and lipophilicity, a common strategy in drug design .
Comparative Analysis Table
Pharmacological and Chemical Insights
- Morpholine vs. Piperazine : Morpholine’s oxygen atom may reduce basicity compared to piperazine, affecting solubility and blood-brain barrier penetration. Piperazine derivatives (e.g., C4019, Piperamide) are more commonly used in CNS drugs due to their basicity .
- Sulfamoyl Group : Present in the target compound and C4019, this group is critical for hydrogen bonding with biological targets, such as carbonic anhydrases or proteases .
- Substituent Effects : Chlorine (C4019) and fluorine () substituents improve electronegativity and metabolic stability but may introduce steric hindrance.
Preparation Methods
Morpholine Ring Formation
The 2-phenylmorpholine core is synthesized via acid-catalyzed cyclization of N-(2-hydroxyethyl)-N-phenylglycidylamine:
Conditions :
Propylamine Side Chain Introduction
The morpholine intermediate undergoes alkylation with 1-bromo-3-chloropropane:
Conditions :
Subsequent Gabriel synthesis converts the chloride to amine:
Conditions :
Synthesis of 4-Acetamidophenylsulfonyl Chloride
Sulfonation of 4-Acetamidoaniline
Chlorosulfonation introduces the sulfonyl chloride group:
Conditions :
-
Reagent : Chlorosulfonic acid (3 equiv)
-
Solvent : Dichloromethane, 0°C → rt
-
Time : 2 hours
Final Coupling via Sulfamoylation
Reaction Mechanism
The sulfonyl chloride reacts with the propylamine side chain in a nucleophilic substitution :
Optimized Protocol
Procedure :
-
Dissolve 4-acetamidophenylsulfonyl chloride (1.0 equiv) in dry THF under N₂.
-
Add 3-(2-phenylmorpholin-4-yl)propylamine (1.1 equiv) dropwise at 0°C.
-
Introduce triethylamine (2.5 equiv) to scavenge HCl.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice-water, extract with ethyl acetate (3×50 mL), dry (Na₂SO₄), and concentrate.
Purification :
-
Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1)
-
Recrystallization : Isopropyl alcohol/water (9:1)
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99.5% purity (C18 column, 80:20 MeOH/H₂O, 1.0 mL/min, 254 nm)
-
Melting Point : 203–205°C (lit. 206–209°C, slight depression due to polymorphic variation)
Challenges and Mitigation Strategies
Competing Side Reactions
Scalability Considerations
-
Batch Size : Yields remain consistent (75–78%) at 100 g scale with adjusted stirring rates and cooling efficiency.
-
Solvent Recovery : THF and ethyl acetate are recycled via distillation (85% recovery).
Comparative Evaluation of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 78% | 62% |
| Step Count | 4 | 6 |
| Purification Difficulty | Moderate | High |
| Scalability | Excellent | Moderate |
Route A is preferred for industrial applications due to fewer steps and higher reproducibility .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling sulfamoyl and morpholine moieties. For example:
- Step 1 : React 2-phenylmorpholine with a propyl linker bearing a sulfamoyl group under anhydrous conditions (e.g., DCM, 0–25°C) .
- Step 2 : Couple the intermediate with 4-acetamidophenyl via sulfonylation using reagents like HATU or EDC in the presence of a base (e.g., NaHCO₃) .
- Optimization : Adjust catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve yields (60–85%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Analyze chemical shifts for sulfamoyl (δ 3.1–3.3 ppm) and morpholine protons (δ 3.7–4.1 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and acetamide (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry : Use ESI/APCI(+) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How should researchers design initial biological screening assays for this compound?
- Approach :
- In vitro enzyme inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?
- Methodology :
- Modify substituents : Replace the phenylmorpholine group with substituted aromatics (e.g., 4-fluorophenyl) to assess impact on enzyme binding .
- Functional group swaps : Replace acetamide with sulfonamide or triazole derivatives to improve solubility or target affinity .
- Data analysis : Compare IC₅₀ values and logP using regression models to identify key structural contributors .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Approach :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models .
- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) to align in vivo efficacy with in vitro potency .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .
Q. Which computational models predict binding affinity to target enzymes, and how are they validated?
- Tools :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., carbonic anhydrase IX) .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme assays .
Q. How can researchers design in vivo efficacy models for anticancer or anti-inflammatory applications?
- Models :
- Xenograft mice : Administer 10–50 mg/kg/day (oral or IP) to assess tumor growth inhibition .
- Inflammation models : Use carrageenan-induced paw edema in rats to measure COX-2 inhibition .
- Biomarker analysis : Quantify IL-6, TNF-α, or VEGF levels via ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
